Synthetic Yield Advantage: Buchwald-Hartwig Amination Yield with 2-Bromo-5-iodopyridine
Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate is synthesized via palladium-catalyzed Buchwald-Hartwig amination between 2-bromo-5-iodopyridine and tert-butyl piperazine-1-carboxylate, achieving an isolated yield of 86% after purification by crystallization (8.4 g from 5 g tert-butyl piperazine-1-carboxylate) [1]. In contrast, the synthesis of the non-Boc-protected analog 1-(6-bromopyridin-3-yl)piperazine (CAS 412347-39-8) using comparable methods requires additional steps for Boc deprotection, which can reduce overall yield by 10–20% due to acidic cleavage losses and additional purification requirements [2].
| Evidence Dimension | Synthetic Isolated Yield |
|---|---|
| Target Compound Data | 86% (8.4 g isolated) |
| Comparator Or Baseline | 1-(6-bromopyridin-3-yl)piperazine (CAS 412347-39-8) requires Boc deprotection step |
| Quantified Difference | Yield advantage estimated at 10–20% due to orthogonal protection strategy |
| Conditions | Buchwald-Hartwig amination using Pd₂(dba)₃, Xantphos, NaOtBu in toluene at ambient temperature under argon for 2 hours |
Why This Matters
Higher isolated yield and fewer synthetic steps translate to reduced procurement cost per gram and more efficient scale-up for medicinal chemistry campaigns.
- [1] US Patent US09376441B2. (2016). Process for the preparation of piperazine derivatives. Example 7.13. View Source
- [2] PubChem. (2025). Compound Summary for 1-(6-bromopyridin-3-yl)piperazine (CAS 412347-39-8). Synthetic Methods Section. View Source
